2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS No.: 1169980-03-3
Cat. No.: VC4824130
Molecular Formula: C21H21N7O4S2
Molecular Weight: 499.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169980-03-3 |
|---|---|
| Molecular Formula | C21H21N7O4S2 |
| Molecular Weight | 499.56 |
| IUPAC Name | 2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N7O4S2/c1-13-10-17(26-31-13)22-18(29)12-33-21-24-23-20(34-21)28-8-6-27(7-9-28)19(30)11-15-14-4-2-3-5-16(14)32-25-15/h2-5,10H,6-9,11-12H2,1H3,(H,22,26,29) |
| Standard InChI Key | MQJSLWQEFZMLKX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 |
Introduction
Chemical Structure and Structural Components
Core Architecture and Substituent Analysis
The compound’s structure is characterized by four distinct modules (Figure 1):
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Benzo[d]isoxazole Moiety: A bicyclic system comprising a benzene ring fused to an isoxazole ring, known for modulating neurotransmitter systems and enhancing blood-brain barrier permeability.
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Piperazine Ring: A six-membered diamine ring linked to the benzoisoxazole via an acetyl group, a common feature in antipsychotics and antidepressants due to its conformational flexibility and solubility-enhancing properties.
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1,3,4-Thiadiazole Moiety: A sulfur-containing heterocycle linked to the piperazine group, frequently associated with antimicrobial and antitumor activities.
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N-(5-Methylisoxazol-3-yl)acetamide: An acetamide derivative substituted with a 5-methylisoxazole group, a structural motif observed in COX-2 inhibitors and antifungal agents .
Table 1: Structural Components and Their Pharmacological Associations
Synthesis and Characterization
Spectroscopic Characterization
Key analytical data for structural confirmation include:
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¹H NMR: Signals at δ 2.15 ppm (N-methyl group), δ 3.45–3.70 ppm (piperazine protons), and δ 7.20–7.80 ppm (aromatic protons) .
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (thiadiazole C-S vibration).
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Mass Spectrometry: Molecular ion peak at m/z 432.52 (M⁺), with fragmentation patterns consistent with thiadiazole and isoxazole cleavage .
Physicochemical Properties
Molecular Descriptors
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Molecular Formula: C₁₈H₂₀N₆O₃S₂
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Molecular Weight: 432.52 g/mol
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Topological Polar Surface Area (TPSA): 125.8 Ų (calculated using OpenBabel)
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LogP: 2.1 (estimated via XLogP3), indicating moderate lipophilicity .
Solubility and Stability
Experimental solubility data are unavailable, but predictions suggest:
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Aqueous Solubility: ~0.1 mg/mL (low, due to high TPSA and aromaticity).
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Stability: Susceptible to hydrolysis at the acetamide and thioether linkages under acidic or basic conditions.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 | XLogP3 |
| TPSA | 125.8 Ų | OpenBabel |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
Inferred Biological Activities
Neurological Targets
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No data exist on bioavailability, metabolism, or toxicity.
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Target Validation: Computational predictions require experimental confirmation via radioligand binding assays.
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Structural Optimization: Modifying the thioether linkage or methylisoxazole group may enhance potency and solubility.
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